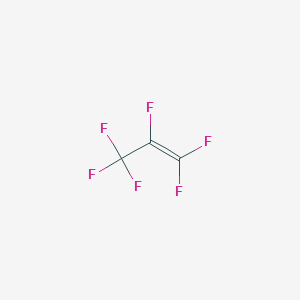

Hexafluoropropene

Descripción general

Descripción

It is a colorless, odorless, and non-flammable gas that is primarily used as a chemical intermediate in the production of various fluorinated compounds . Hexafluoropropene is the perfluorocarbon counterpart to the hydrocarbon propylene and is mainly utilized to produce copolymers with tetrafluoroethylene .

Métodos De Preparación

Hexafluoropropene can be synthesized through several methods:

-

Pyrolysis of Tetrafluoroethylene: : This method involves the pyrolysis of tetrafluoroethylene at high temperatures to produce this compound and hydrogen chloride . The reaction is as follows:

3CF2=CF2→2CF3CF=CF2

-

Electrolysis Method: : This method involves the electrolysis of anhydrous hydrogen fluoride to generate fluorine gas, which then reacts with propylene to produce this compound . The specific steps are:

- Electrolysis of anhydrous hydrogen fluoride to generate fluorine gas and hydrogen gas.

- Reaction of fluorine gas with propylene in the presence of a catalyst to produce this compound.

-

Industrial Production: : Industrially, this compound is produced by the pyrolysis of tetrafluoroethylene or from various chlorofluorocarbons . The process involves high-temperature reactions and subsequent purification steps to obtain pure this compound.

Análisis De Reacciones Químicas

Hexafluoropropene undergoes various chemical reactions, including:

-

Oxidation: : this compound can be oxidized to produce hexafluoropropylene oxide (HFPO) using oxidizing agents such as sodium hypochlorite or molecular oxygen in the presence of catalysts . The reaction conditions typically involve room temperature and specific solvents to achieve high yields and selectivity .

-

Epoxidation: : The epoxidation of this compound with sodium hypochlorite in a two-phase solvent system produces hexafluoropropylene oxide . The reaction pathway involves the nucleophilic attack of hypochlorite on the β-carbon of this compound.

-

Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different fluorinated derivatives . Common reagents include halides and amines, which facilitate the formation of new compounds through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Hexafluoropropene has numerous applications in scientific research and industry:

-

Chemistry: : It is used as a monomer in the production of fluoropolymers and copolymers, such as those with tetrafluoroethylene . These polymers have applications in non-stick coatings, gaskets, and seals.

-

Biology and Medicine: : this compound derivatives are used in the synthesis of fluorinated pharmaceuticals and agrochemicals . These compounds often exhibit unique biological activities due to the presence of fluorine atoms.

-

Industry: : this compound is used in the production of refrigerants, solvents, and other fluorinated chemicals . Its high chemical and thermal stability make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of hexafluoropropene involves its reactivity with various chemical species:

-

Oxidation Mechanism: : During the oxidation of this compound, molecular oxygen or other oxidizing agents react with the double bond in this compound to form hexafluoropropylene oxide . The reaction involves the formation of intermediate radicals and subsequent rearrangement to produce the final product.

-

Substitution Mechanism: : In substitution reactions, nucleophiles attack the carbon atoms in this compound, leading to the replacement of fluorine atoms with other functional groups . This process often involves the formation of carbocation intermediates.

Comparación Con Compuestos Similares

Hexafluoropropene can be compared with other similar compounds, such as:

-

Hexafluoroacetone: : Both compounds are fluorinated alkenes, but hexafluoroacetone has a different structure and reactivity. Hexafluoroacetone is used as a precursor for various fluorinated chemicals and polymers .

-

Hexafluoro-2-propanol: : This compound is another fluorinated derivative with different applications and properties. It is used as a solvent and in the synthesis of fluorinated surfactants .

-

Tetrafluoroethylene: : Tetrafluoroethylene is a precursor to this compound and is used in the production of polytetrafluoroethylene (PTFE) and other fluoropolymers .

This compound stands out due to its unique reactivity and applications in the synthesis of various fluorinated compounds and polymers.

Actividad Biológica

Hexafluoropropene (HFP), a colorless and odorless gas, is primarily used in the production of fluoropolymers and as a refrigerant. Its biological activity, particularly concerning toxicity and potential health effects, has garnered attention due to its increasing prevalence in industrial applications. This article synthesizes current research findings on the biological activity of HFP, focusing on its toxicity, mechanisms of action, and implications for human health.

This compound (C₃F₆) is a highly volatile compound with a low solubility in water and biological fluids. It is primarily utilized as an intermediate in the synthesis of fluorinated compounds and as a refrigerant. Its unique chemical structure contributes to its stability and resistance to degradation, which raises concerns regarding environmental persistence and bioaccumulation.

Toxicological Profile

Acute Toxicity:

Research indicates that HFP exhibits significant acute toxicity in various animal models. A study involving zebrafish embryos demonstrated that exposure to hexafluoropropylene oxide-dimer acid (HFPO-DA), a derivative of HFP, resulted in various developmental abnormalities. Embryos exposed to concentrations as low as 2 mg/L showed increased heart rates, while higher concentrations (1000–16,000 mg/L) led to spinal deformities and edema . The median lethal concentration (LC50) was determined to be approximately 7651 mg/L at 72 hours post-fertilization .

Chronic Toxicity and Carcinogenicity:

The long-term effects of HFP exposure are still under investigation. Current assessments suggest that high doses may lead to liver and kidney toxicity. Studies have reported increased relative liver weight and hepatocellular hypertrophy in rodent models exposed to HFPO-DA . However, regulatory agencies such as the EPA have indicated that observed effects in animal studies may not be directly relevant to humans due to differences in metabolism and biological responses .

HFP's biological activity can be attributed to its ability to form reactive metabolites through bioactivation processes. One proposed mechanism involves the conjugation of HFP with glutathione, leading to the formation of reactive intermediates that can interact with cellular macromolecules . This interaction may disrupt normal cellular functions, leading to toxicological effects.

Bioconcentration and Environmental Impact

The bioconcentration potential of HFP has been explored through studies involving aquatic organisms like zebrafish. Research indicates that HFP can accumulate in biological tissues, raising concerns about its ecological impact and potential for biomagnification within food chains .

Study 1: Zebrafish Embryo Toxicity

- Objective: Assess the embryotoxic potential of HFPO-DA.

- Methodology: Exposure of zebrafish embryos to various concentrations (0.5–20,000 mg/L) at different developmental stages.

- Findings: Significant morphological changes were observed at high concentrations, including spinal deformities and increased heart rates.

Study 2: Rodent Toxicity Assessment

- Objective: Evaluate chronic toxicity effects in rodents.

- Methodology: Long-term exposure studies assessing liver and kidney function.

- Findings: Increased liver weights and signs of hepatotoxicity were noted; however, relevance to human health remains debated .

Data Summary

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing hexafluoropropene (HFP) and its trimers, and how can these be addressed methodologically?

Synthesis of HFP and its trimers often involves high-pressure reactions with fluorinated precursors, which require precise control of temperature and catalysts. For example, copper-based catalysts like (MeCN)₄CuBF₄ are used in click chemistry to stabilize intermediates, but side reactions (e.g., unintended decomposition) can reduce yields. To mitigate this, researchers recommend optimizing solvent systems (e.g., methanol or DMF) and post-reaction stabilization with chelating agents like EDTA to recover unreacted intermediates . For trimers, isomer separation via silica gel chromatography is challenging due to complex stability issues; alternative purification methods, such as fractional distillation under inert atmospheres, are advised .

Q. How should researchers safely handle HFP in laboratory settings, given its reactivity and toxicity?

HFP is classified as a flammable liquid (UN 1993) and decomposes into toxic hydrogen fluoride (HF) upon heating. Key safety protocols include:

- Using inert gas-purged gloveboxes for reactions to prevent moisture ingress .

- Equipping fume hoods with HF gas scrubbers and ensuring personal protective equipment (PPE) resistant to fluorinated compounds .

- Storing HFP in sealed containers under nitrogen to avoid polymerization .

Q. What analytical techniques are most effective for characterizing HFP and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, is critical for structural elucidation of HFP trimers due to distinct fluorine coupling patterns . Gas chromatography-mass spectrometry (GC/MS) is recommended for identifying volatile metabolites (e.g., N-acetyl-S-(hexafluoropropyl)-L-cysteine) in biological matrices . For purity assessment, differential scanning calorimetry (DSC) can detect isomer ratios in trimeric mixtures .

Q. What are the primary toxicological concerns associated with HFP exposure in experimental models?

HFP exhibits nephrotoxicity in rodents, primarily via intrarenal bioactivation. In vitro studies show that glutathione (GSH) conjugation in kidney cytosol forms reactive metabolites (e.g., HFPG), which are absent in liver microsomes. Researchers should prioritize in vivo models with biliary cannulation to monitor metabolite translocation and use LC-MS/MS to quantify urinary N-acetylated conjugates .

Advanced Research Questions

Q. How do competing dissociation pathways in HFP under photolytic conditions influence reaction mechanism studies?

Photodissociation at 193 nm generates difluorocarbene (CF₂) and trifluoromethyl (CF₃) radicals, with branching ratios dependent on laser fluence. Time-resolved mass spectrometry reveals secondary dissociation pathways, such as CF₃ → CF₂ + F, which complicate product analysis. Anisotropy parameter measurements via velocity-map imaging are essential to differentiate primary and secondary fragmentation dynamics .

Q. What computational methods are suitable for modeling HFP’s reaction kinetics and thermodynamics?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level effectively predicts bond dissociation energies (BDEs) for C–F and C–C bonds in HFP. For example, the C₁–C₂ BDE in HFP is calculated as ~335 kJ/mol, aligning with experimental IR multiphoton dissociation (IRMPD) data. Transition state analysis using QM/MM hybrid models can further clarify solvent effects in trimerization reactions .

Q. How can contradictions in HFP metabolism data between in vitro and in vivo studies be resolved?

Discrepancies arise from organ-specific bioactivation: liver microsomes predominantly produce PFPMG (a GSH conjugate), while kidney cytosol exclusively forms HFPG. To reconcile these, researchers should:

- Use isotopic labeling (e.g., ¹⁸O) to track metabolite translocation .

- Compare biliary vs. urinary excretion profiles in cannulated rats to assess cross-organ interactions .

Q. What strategies optimize HFP-based polymers for high-performance material applications?

Copolymerizing HFP with methyl methacrylate enhances thermal stability (Tg > 150°C) and fluorophobic surface properties. Techniques like ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yield low-dispersity polymers. Post-functionalization via thiol-ene "click" reactions introduces bioactivity while retaining fluorinated backbone integrity .

Q. Data Contradiction Analysis

Q. Why do NMR studies report varying isomer ratios for HFP trimers across different synthetic protocols?

Isomer distribution (e.g., cis vs. trans configurations) is sensitive to reaction solvents and catalysts. For instance, polar aprotic solvents like DMF favor kinetic control, yielding higher cis isomer content, while nonpolar solvents (e.g., toluene) promote thermodynamic equilibration. Researchers should standardize solvent systems and characterize products via ¹⁹F-NMR coupling constants (e.g., J₃F-₄F = 12–15 Hz for cis isomers) .

Q. How can conflicting reports on HFP’s environmental mobility be addressed in ecotoxicology studies?

Soil mobility predictions based on estimated Koc values (470–500) suggest moderate mobility, but field data show limited leaching due to vapor-phase partitioning. To resolve this, combine soil column experiments with headspace GC analysis to quantify volatilization rates under varying humidity .

Propiedades

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDGVLDPFQMKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6 | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13429-24-8, 25120-07-4, 6792-31-0 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoropropylene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6792-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026949 | |

| Record name | Hexafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-29.6 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.583 AT -40 °C/4 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | Hexafluoropropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

116-15-4 | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoropropylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexafluoropropylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRW23XOS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-156.5 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.